Isoacorone

Description

Contextualization within Natural Product Chemistry

Natural products encompass a vast array of chemical substances produced by living organisms. These compounds often possess unique structures and biological activities, making them valuable for research and potential applications. Isoacorone fits within this domain as a metabolite isolated from plant sources.

This compound is classified as a sesquiterpene. Sesquiterpenes are a class of terpenes composed of three isoprene (B109036) units, typically having the molecular formula C₁₅H₂₄. nih.govnih.gov Terpenes are broadly classified based on the number of isoprene units they contain, with sesquiterpenes representing the fifteen-carbon members of this diverse family. nih.gov Sesquiterpenes can exist in various structural forms, including acyclic, monocyclic, bicyclic, tricyclic, and tetracyclic arrangements.

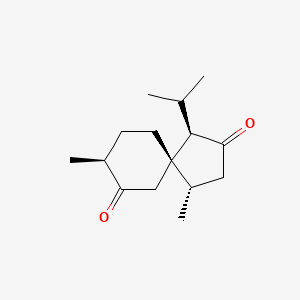

A defining characteristic of this compound is its spirocyclic skeleton, specifically a spiro[4.5]decane core. nih.gov Spiro compounds are bicyclic structures where two rings share a single common atom. The spiro[4.5]decane system consists of a five-membered ring and a six-membered ring connected through a shared carbon atom. This compound, along with other acorane-type sesquiterpenes, possesses this spiro[4.5] core structure. The IUPAC name for this compound reflects this structure: (1S,4R,5S,8S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]decane-3,9-dione. nih.gov

Classification as a Sesquiterpene

Historical Perspective of Discovery and Initial Investigations

The discovery of acorane derivatives, including Acorone (B159258) and this compound, dates back to investigations of Acorus calamus L., commonly known as sweet flag. These compounds were first isolated from the essential oil of A. calamus. Early research focused on elucidating the structures of these novel spirocyclic sesquiterpenes. Acorone was reported as the first naturally occurring terpene possessing a spirocyclic skeleton.

Isomeric Relationships: Acorone and Cryptoacorone Epimers

This compound exists in an isomeric relationship with other compounds, notably Acorone and Cryptoacorone. These compounds share the same molecular formula (C₁₅H₂₄O₂) but differ in their stereochemical arrangement. nih.gov Acorone and this compound are considered stereoisomers. Early studies on these compounds involved techniques like mixed melting point analysis to differentiate them and understand their relationships. Neoacorone, another related compound, was initially thought to be a stereoisomer but was later concluded to be a mixture of Acorone and Cryptoacorone. The epimeric relationship between Acorone and this compound involves a proposed chair conformation change to maintain the equatorial position of a methyl group during epimerization.

Research Significance and Academic Relevance

This compound and related acorane-type sesquiterpenes are of academic interest due to their unique spirocyclic structure and their occurrence in plants with traditional medicinal uses, such as Acorus calamus. Research into these compounds contributes to the understanding of natural product biosynthesis, structure elucidation techniques, and the chemical diversity found in nature. The presence of this compound in A. calamus has led to its inclusion in studies investigating the plant's phytochemical profile and potential biological activities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6168-64-5 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(1S,4R,5S,8S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]decane-3,9-dione |

InChI |

InChI=1S/C15H24O2/c1-9(2)14-12(16)7-11(4)15(14)6-5-10(3)13(17)8-15/h9-11,14H,5-8H2,1-4H3/t10-,11-,14-,15-/m0/s1 |

InChI Key |

AGUISGUERLMHFF-GVARAGBVSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2(CC1=O)[C@H](CC(=O)[C@@H]2C(C)C)C |

Canonical SMILES |

CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C |

Origin of Product |

United States |

Natural Occurrence and Biodiversity of Isoacorone

Plant Sources and Geographic Distribution

Isoacorone has been isolated from various plant sources with distinct geographic distributions.

Acorus calamus (Sweet Flag)

Acorus calamus, commonly known as sweet flag, is a perennial, aromatic, and polymorphic herb found in northern temperate and subtropical regions of Europe, North America, and East Asia. mdpi.comresearchgate.netmaxapress.com this compound is a constituent of the essential oil extracted from the rhizomes of Acorus calamus. rsc.orgagfonds.lv The presence and concentration of this compound in A. calamus have been reported in various geographical locations, including Estonia and Turkey. researchgate.nettandfonline.com

Juniperus rigida and Juniperus chinensis

This compound has also been found in the essential oils derived from the wood of Juniperus rigida and Juniperus chinensis. rsc.org Juniperus rigida, or needle juniper, is native to dry mountain areas in northern China, Korea, and Japan. oregonstate.edumissouribotanicalgarden.org Juniperus chinensis, the Chinese juniper, is native to China, Japan, Mongolia, and the Himalayas. umn.edumissouribotanicalgarden.org

Santalum spicatum (Australian Sandalwood Oil)

Santalum spicatum, known as Australian sandalwood, is another plant source of this compound. rsc.org Australian sandalwood is primarily grown in Western Australia. aromaweb.com this compound has been isolated from the Australian sandalwood oil obtained from this species. rsc.org

Chemotypes and Variability in Natural Abundance

The chemical composition of essential oils, including the content of this compound, can vary within a plant species, leading to the concept of chemotypes. In Acorus calamus, the variability in essential oil composition is linked to its ploidy level and genetic diversity. mdpi.comresearchgate.net

Studies on Acorus calamus from different regions have shown variations in the percentage of this compound. For instance, in some samples of A. calamus from Estonia, identified as likely triploid karyotypes, this compound was present in concentrations ranging from 2.8% to 5.0% of the essential oil composition. mdpi.comresearchgate.nettandfonline.comresearchgate.netresearchgate.net This contrasts with a β-asarone-rich chemotype (likely tetraploid) where β-asarone was the major constituent. mdpi.comresearchgate.nettandfonline.comresearchgate.net Research indicates a strong negative correlation between the content of β-asarone and other principal compounds in A. calamus oil, including this compound. mdpi.comresearchgate.nettandfonline.comresearchgate.net

| Plant Source | Geographic Distribution | Typical this compound Content (in A. calamus essential oil) |

| Acorus calamus | Europe, North America, East Asia, India | 2.8% - 5.0% (in certain chemotypes) mdpi.comresearchgate.nettandfonline.comresearchgate.netresearchgate.net |

| Juniperus rigida | Northern China, Korea, Japan, southeastern Russia | Data not specified in search results |

| Juniperus chinensis | China, Japan, Mongolia, Himalayas | Data not specified in search results |

| Santalum spicatum | Western Australia | Data not specified in search results |

Co-occurrence with Related Natural Products

This compound co-occurs with other related natural products, particularly other sesquiterpenes, in the plants where it is found. In Acorus calamus, this compound is found alongside other sesquiterpenes such as acorone (B159258), acoroxide, acorenone, shyobunone, isoshyobunone, preisocalamendiol, cryptoacorone, epishyobunol, isocalamendiol, calamene, and β-gurjunene. mdpi.comresearchgate.netagfonds.lvresearchgate.neteu-jr.eu Phenylpropane derivatives like asarone (B600218) (α and β) and asarylaldehyde are also present in A. calamus essential oil and contribute to its characteristic odor. researchgate.netagfonds.lveu-jr.eurjptonline.org

In the context of Juniperus species, this compound is part of the essential oil composition, which also includes other terpenoids. rsc.orgmdpi.com For example, Juniperus communis essential oil is primarily composed of α-pinene, a monoterpene, and contains a diversity of other chemical components. mdpi.com While acorane derivatives like α-acoradiene have been isolated from juniper wood, the specific co-occurrence patterns with this compound in Juniperus rigida and Juniperus chinensis are not detailed in the provided search results beyond the mention of this compound's presence. rsc.orgtdl.org

The acoranes, including this compound and acorone, are a group of sesquiterpenes with a spiro[4.5] core. rsc.org Their co-occurrence in the same plant sources highlights their structural relationship and likely shared biosynthetic pathways.

| Co-occurring Compound | Plant Source(s) Where Found (alongside this compound) | PubChem CID (if available) |

| Acorone | Acorus calamus, Juniperus rigida rsc.orgmaxapress.comagfonds.lvtdl.org | 6851911 |

| Acorenone | Acorus calamus mdpi.comresearchgate.nettandfonline.comresearchgate.neteu-jr.eu | 102540 |

| Shyobunone | Acorus calamus mdpi.comresearchgate.nettandfonline.comresearchgate.neteu-jr.eu | 119269 |

| Isoshyobunone | Acorus calamus mdpi.comresearchgate.netresearchgate.net | 139160 |

| Preisocalamendiol | Acorus calamus mdpi.comresearchgate.nettandfonline.comresearchgate.net | 102539 |

| Cryptoacorone | Acorus calamus researchgate.net | 102538 |

| β-Asarone | Acorus calamus mdpi.comresearchgate.nettandfonline.comresearchgate.netresearchgate.netrjptonline.orgresearchgate.netrsc.orgresearchgate.net | 5365660 |

| α-Asarone | Acorus calamus researchgate.netrjptonline.orgrsc.org | 1549000 |

| Asarylaldehyde | Acorus calamus agfonds.lvresearchgate.netrjptonline.org | 160561 |

| Acoroxide | Acorus calamus agfonds.lv | 124086 |

| Epishyobunol | Acorus calamus eu-jr.eu | 139161 |

| Isocalamendiol | Acorus calamus researchgate.neteu-jr.eu | 102539 |

| Calamene | Acorus calamus eu-jr.eu | 91696 |

| Curcumin | Acorus calamus eu-jr.eu | 969516 |

| β-Gurjunene | Acorus calamus researchgate.netresearchgate.net | 160434 |

| α-Acoradiene | Juniperus rigida rsc.orgtdl.org | 139157 |

| β-Sitosterol glycoside | Acorus calamus maxapress.com | 445767 |

| Acoric acid | Acorus calamus maxapress.com | 162184 |

| Stearic acid | Acorus calamus maxapress.com | 11198 |

| 2,3,4-trihydoxybutyl tetradecanoate | Acorus calamus maxapress.com | - |

Isolation and Spectroscopic Elucidation of Isoacorone

Advanced Chromatographic Separation Techniques

Chromatography plays a crucial role in separating isoacorone from the complex mixtures found in plant extracts. Various chromatographic methods are employed based on the properties of the compound and the complexity of the extract.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for separating volatile and semi-volatile compounds like those found in essential oils, where this compound can be present. phenomenex.comsavemyexams.com In GC, a sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. phenomenex.comsavemyexams.com Compounds in the mixture interact differently with the stationary phase based on their volatility and affinity, leading to their separation and elution at different times, known as retention times. phenomenex.comsavemyexams.com GC, often coupled with Mass Spectrometry (GC-MS), is valuable for identifying and quantifying components within complex mixtures, including the essential oil of Acorus calamus. tandfonline.comcolab.ws Studies analyzing the essential oil of Acorus calamus using GC/FID and GC/MS have identified this compound as one of the constituents, with its percentage varying depending on the chemotype of the plant. tandfonline.comcolab.ws

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the separation of compounds, including those that may not be sufficiently volatile for GC. shimadzu.comwikipedia.org HPLC utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a stationary phase. shimadzu.comwikipedia.org The separation is based on the differential interaction of analytes with the stationary and mobile phases. shimadzu.com HPLC is effective for separating components in liquid samples and is used for both qualitative and quantitative analysis. shimadzu.com Preparative HPLC has been employed in the synthesis and isolation of spirocyclic compounds structurally related to this compound. durham.ac.uk Column chromatography, often a precursor to more advanced techniques like HPLC, using stationary phases such as silica (B1680970) gel and eluting with solvents of increasing polarity, is a common method for initial separation of compounds from plant extracts, including those from Acorus calamus rhizomes, leading to fractions that may contain this compound. maxapress.comresearchgate.net

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the detailed structure of isolated compounds like this compound. researchgate.net By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the number and type of atoms in a molecule, their connectivity, and their spatial arrangement.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum shows signals (peaks) at different chemical shifts (δ), which are influenced by the electronic environment of the protons. hmdb.cahmdb.camdpi.comchemicalbook.com The integration of the signals corresponds to the number of protons giving rise to each signal, and the splitting pattern (multiplicity) provides information about the number of neighboring protons. mdpi.com Analysis of the ¹H NMR spectrum of this compound helps in identifying different types of protons (e.g., methyl, methylene, methine) and their relative positions within the molecule based on their chemical shifts and coupling patterns. researchgate.net

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. hmdb.cahmdb.camdpi.comnmrdb.org The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization state and the presence of electronegative atoms or functional groups near the carbon atom. mdpi.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary carbon). niscpr.res.in Analysis of the ¹³C NMR spectrum, along with DEPT data, is crucial for assigning carbon signals and building the carbon skeleton of this compound.

Two-Dimensional NMR Techniques (HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering more detailed structural information than 1D NMR. princeton.eduepfl.chwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.eduepfl.chwikipedia.orgsdsu.edu The HSQC spectrum has ¹H chemical shifts on one axis and ¹³C chemical shifts on the other, with cross-peaks indicating directly bonded ¹H-¹³C pairs. epfl.chsdsu.edu This is invaluable for assigning proton signals to their corresponding carbon atoms. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a 2D NMR experiment that reveals correlations between protons and carbons that are separated by two, three, or even four bonds (long-range correlations). princeton.eduepfl.chwikipedia.orgsdsu.edu HMBC cross-peaks connect protons to carbons that are not directly bonded but are within a few bonds, providing crucial information about the connectivity of the carbon skeleton, including the positions of quaternary carbons and the arrangement of functional groups. epfl.chsdsu.edu

By combining the information obtained from ¹H NMR, ¹³C NMR, and 2D NMR techniques such as HSQC, HMBC, and NOESY, researchers can piece together the complete structure and relative stereochemistry of this compound. maxapress.comresearchgate.netniscpr.res.in

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound through its fragmentation pattern. msu.edusavemyexams.comwikipedia.org In mass spectrometry, molecules are ionized, and the resulting molecular ions can fragment into smaller ions and neutral species. msu.edusavemyexams.comlibretexts.org The pattern of these fragment ions is characteristic of the compound's structure. savemyexams.comlibretexts.org

For this compound, mass spectrometry contributes to its identification and structural elucidation. While detailed fragmentation patterns specific to this compound are not extensively provided in the search results, general principles of mass spectrometry apply. The molecular ion peak (M+) corresponds to the molecular weight of the compound. savemyexams.comlibretexts.org this compound has a molecular formula of C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol . nih.govnist.gov The mass spectrum would show a peak at m/z equal to its molecular weight. Fragmentation occurs through the cleavage of chemical bonds, leading to characteristic fragment ions. msu.eduwikipedia.orgaaup.edu The stability of the resulting ions influences the abundance of the corresponding peaks in the spectrum. libretexts.orgaaup.edu For compounds containing carbonyl groups, such as the diketone structure of this compound, characteristic fragmentations like alpha-cleavage can occur. wikipedia.orgaaup.edu

One search result mentions mass spectral data for related compounds during synthetic procedures, showing m/z values for fragments like 224 (M+), 196, 167, 153, 100, and 99 for a C₁₃H₂₀O₃ compound sci-hub.se. Another shows m/z values for a C₁₂H₁₈O₄ compound including 226 (M+), 198, 155, 99, and 86 sci-hub.se. While these are not for this compound itself, they illustrate the type of fragmentation data obtained and its use in structural confirmation by comparing observed m/z values with calculated masses of potential fragments.

X-ray Crystallography for Definitive Structure Determination

X-ray crystallography is considered a definitive method for determining the three-dimensional atomic and molecular structure of crystalline materials. mdpi.comwikipedia.organton-paar.com It involves diffracting X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern to produce a detailed picture of the electron density, revealing the positions of atoms, bond lengths, and bond angles. wikipedia.organton-paar.com

The structure of the spiro[4.5]decane carbon framework in acorone (B159258) and isoacorones was established based on degradation experiments. niscpr.res.in The absolute configuration of acorones was later confirmed by single-crystal X-ray analysis of a derivative of acorone. niscpr.res.in While a specific X-ray crystal structure for this compound itself was not found in the immediate search results, X-ray crystallography is a standard technique used to confirm the structures of complex organic molecules, especially those with multiple chiral centers, when suitable crystals can be obtained. mdpi.comwikipedia.org The technique provides precise data on the arrangement of atoms in the crystal lattice. anton-paar.com

Determination of Absolute Stereochemistry and Conformation

Determining the absolute stereochemistry and conformation of chiral molecules like this compound is crucial for understanding their properties and biological activity. Absolute configuration refers to the spatial arrangement of atoms around a chiral center. wikipedia.org

The absolute stereochemistry of the acorones, including this compound, was established through correlation with cedrene (B97730), a tricyclic sesquiterpene also isolated from Acorus calamus. niscpr.res.invdoc.pub This correlation provided a link between the known stereochemistry of cedrene and the stereochemistry of the acorane skeleton.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical spectroscopic techniques that are highly sensitive to the stereochemical arrangement and conformation of chiral molecules. pg.edu.plfiveable.mewikipedia.org ORD measures the change in optical rotation with wavelength, while CD measures the differential absorption of left and right circularly polarized light within the absorption bands of a chiral molecule. pg.edu.plwikipedia.orgjasco-global.com Both techniques provide information about the chirality and structure of a molecule, and their spectra exhibit Cotton effects (characteristic shapes) that can be positive or negative, reflecting the molecule's handedness. pg.edu.plfiveable.me

Sorm and coworkers utilized ORD curves of acorones and their derivatives to deduce their conformational structures. niscpr.res.in CD spectroscopy is often considered a higher resolution technique than ORD for analyzing spectra with multiple absorption bands. wikipedia.org These methods are valuable tools for studying the conformation and absolute configuration of chiral compounds, especially when X-ray crystallography is not feasible or provides inconclusive results. mdpi.comfiveable.me

Correlation with Known Compounds (e.g., Cedrene)

Correlation with compounds of known absolute configuration, such as cedrene, is a key method for determining the absolute stereochemistry of a new or related compound. niscpr.res.invdoc.pub By chemically transforming the compound into a derivative with a known stereochemical relationship to a reference compound, the absolute configuration can be assigned.

Biosynthetic Pathways of Isoacorone

Isoprenoid Origin and Farnesyl Pyrophosphate Precursor

The biosynthesis of sesquiterpenes, including the acorane type, begins with the universal isoprenoid precursors, IPP and DMAPP. These five-carbon units are condensed head-to-tail by prenyltransferases. Specifically, IPP is isomerized to DMAPP, and then sequential additions of IPP to DMAPP occur. The addition of one IPP unit to DMAPP yields the ten-carbon intermediate geranyl pyrophosphate (GPP). A further addition of another IPP unit to GPP results in the formation of the fifteen-carbon compound, farnesyl pyrophosphate (FPP). wikipedia.orgmdpi.complos.org FPP serves as the direct precursor for the vast array of sesquiterpenes found in nature. wikipedia.orgtdl.orgniscpr.res.inmdpi.com

The formation of FPP is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPS). mdpi.com This enzyme plays a crucial role in regulating the metabolic flux towards sesquiterpene biosynthesis. mdpi.com

Proposed Biogenetic Routes to the Acorane Skeleton

The formation of the acorane skeleton from FPP involves a series of cyclization and rearrangement steps catalyzed by sesquiterpene synthases. While the exact pathway can vary depending on the organism, proposed mechanisms involve the initial ionization of FPP and subsequent cyclization events. researchgate.net

One widely accepted route to the acorane skeleton involves the intermediate formation of a bisabolane (B3257923) cation. researchgate.netpsu.edu

Following the ionization of FPP, which releases the pyrophosphate group, a farnesyl cation is generated. This highly reactive intermediate can undergo various cyclizations. In the proposed biogenesis of the acorane skeleton, a key step is the 1,6-cyclization of FPP, which is thought to generate a bisabolyl cation. researchgate.net The bisabolyl cation is a common intermediate in the biosynthesis of several sesquiterpene families, including the bisabolene, curcumene, and acoradiene types. researchgate.net

The (S)-bisabolyl cation has been specifically implicated as a common intermediate leading to acorane sesquiterpenes in organisms like Trichoderma. psu.edu

The transformation of FPP through the bisabolane cation intermediate to the spiro[4.5]decane acorane skeleton is facilitated by sesquiterpene cyclases (synthases). These enzymes provide a specific environment that controls the folding of the flexible FPP molecule and guides the cyclization cascade through reactive carbocation intermediates. researchgate.net

The proposed pathway from the bisabolyl cation to the acorane skeleton typically involves further cyclization and rearrangement steps. One such route suggests that the (S)-bisabolyl cation undergoes a 1,2-hydride shift to form a homobisabolyl cation. psu.edu Subsequent cyclization of the homobisabolyl cation can theoretically lead to different acorenyl cations, which are direct precursors to acorane-type sesquiterpenes. frontiersin.org

While specific enzymatic mechanisms for the formation of isoacorone itself from an acorenyl cation are not extensively detailed in the provided snippets, the general process involves carbocation rearrangements and eventual deprotonation or capture by water to yield the neutral sesquiterpene product. researchgate.net The precise enzymatic machinery dictates the stereochemistry and final structure of the acorane derivative. researchgate.net

Synthetic Methodologies for Isoacorone and Its Analogues

Total and Formal Total Synthesis Strategies

Several research groups have reported syntheses of acoranes since their discovery. sci-hub.seniscpr.res.in Formal total synthesis approaches to (±)-acorone and isoacorones have been achieved using methodologies such as intramolecular aldol (B89426) condensation of 1,4-cyclohexanedione (B43130) and Claisen rearrangement-based spiroannulation. rsc.org Another formal synthesis of acorone (B159258) and isoacorones utilized a sequence based on Claisen rearrangement and Ring-Closing Metathesis (RCM) starting from cyclohexane-1,4-dione. niscpr.res.in Early syntheses of racemic acorone in the late 1970s also employed aldol cyclocondensation. rsc.orgpitt.edu

Stereoselective Approaches to Spirocyclic Scaffolds

The stereocontrolled construction of the spirocyclic carbon skeleton is a crucial aspect in the synthesis of acorones. sci-hub.se Developing stereoselective methods for generating tertiary and quaternary carbon centers within spirocyclic scaffolds remains an important goal in organic synthesis. pitt.edu Various strategies have been explored for the stereoselective synthesis of spirocyclic compounds, including those involving hypervalent iodine reagents and organocatalysis. beilstein-journals.orgresearchgate.netrsc.orgacs.orgiiserpune.ac.in While these methods are broadly applicable to spirocycle synthesis, specific stereoselective approaches directly applied to isoacorone synthesis often involve controlling the configuration at the spiro center and adjacent stereogenic carbons during key cyclization or rearrangement steps. For instance, base-catalyzed cyclization has been used in the synthesis of racemic acorone and this compound. pitt.edu

Key Carbon-Carbon Bond Forming Reactions

The construction of the spiro[4.5]decane core of this compound relies on efficient carbon-carbon bond formation. Several powerful reactions have been employed for this purpose.

Aldol Condensation and Cyclization Reactions

The aldol reaction is a fundamental carbon-carbon bond forming reaction that has been successfully applied in the synthesis of various natural product spirocarbocycles. rsc.org It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can subsequently undergo dehydration to yield a conjugated enone. sigmaaldrich.commagritek.combyjus.comwikipedia.orgmasterorganicchemistry.com Intramolecular aldol condensation reactions are particularly useful for forming cyclic systems, including spirocycles. rsc.orgrsc.org For example, an intramolecular base-catalysed aldol cyclisation was used in the synthesis of (±)-acorone starting from 4-methyl-3-cyclohexene carboxaldehyde. rsc.orgpitt.edu An intramolecular aldol condensation of 1,4-cyclohexanedione has also been employed in a formal total synthesis of (±)-acorone. rsc.org The formation of the spiro skeleton in some synthetic routes to acorone and this compound has been achieved through intramolecular condensation reactions. acs.org

Claisen Rearrangement-Based Spiroannulation

The Claisen rearrangement is a powerful pericyclic reaction that can be used to form carbon-carbon bonds, often creating γ,δ-unsaturated carbonyl compounds from allyl vinyl ethers. masterorganicchemistry.comwikipedia.org A methodology based on the Claisen rearrangement has been developed for the spiroannulation of a cyclopentane (B165970) ring to cyclic precursors, finding application in the formal total synthesis of acorones. sci-hub.seias.ac.inresearchgate.netscispace.com This approach typically involves the thermal activation of a 2-cycloalkylideneethanol with 2-methoxypropene (B42093) in the presence of a catalyst, generating a 4,4-substituted hex-5-en-2-one intermediate. sci-hub.seias.ac.in Subsequent steps, such as ozonolytic cleavage and intramolecular aldol condensation, furnish the spiroannulated compounds. sci-hub.seias.ac.in

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a widely used cycloaddition reaction between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. cureffi.orgorganic-chemistry.orgwikipedia.orglibretexts.org This reaction is valuable for constructing six-membered rings with control over regio- and stereochemistry. cureffi.orgwikipedia.org While the Diels-Alder reaction is primarily used to form cyclohexene rings, it can be incorporated into synthetic strategies towards spirocyclic systems by constructing one of the rings of the spirocycle or a precursor that is subsequently cyclized. For instance, an early synthesis of acorone and isoacorones started from an isoprene-acrolein Diels-Alder adduct. niscpr.res.in The Diels-Alder reaction can also be a key step in constructing bicyclic or polycyclic frameworks that are later rearranged or cyclized to form the spiro center. iisc.ac.in

Ring-Closing Metathesis (RCM) for Spirocyclization

Ring-closing metathesis (RCM) is a versatile reaction for forming rings through the catalytic redistribution of alkene double bonds. It has proven useful in the synthesis of various cyclic and polycyclic structures, including spirocycles. rsc.org A formal total synthesis of acorone and isoacorones has been achieved using a strategy that incorporates an RCM reaction. niscpr.res.in This approach, starting from cyclohexane-1,4-dione, utilizes a Claisen rearrangement followed by an RCM reaction to construct the spiro[4.5]decane framework. niscpr.res.in The RCM reaction of a hydroxydiene precursor in the presence of a Grubbs' catalyst furnished a spiro alcohol intermediate in high yield, which could then be further transformed into the spiroenone, a known intermediate in acorone synthesis. niscpr.res.in

Key Synthetic Reactions and Outcomes

| Reaction Type | Key Transformation | Application in this compound Synthesis (Examples) | Typical Outcomes/Notes |

| Aldol Condensation/Cyclization | Carbon-carbon bond formation α to a carbonyl. | Intramolecular cyclization to form rings of the spiro system. rsc.orgpitt.eduacs.org | Forms β-hydroxy carbonyls, often followed by dehydration to α,β-unsaturated carbonyls. sigmaaldrich.commagritek.com Can be base- or acid-catalyzed. magritek.com |

| Claisen Rearrangement | pitt.edupitt.edu-Sigmatropic rearrangement of allyl vinyl ethers. | Spiroannulation of a cyclopentane ring to a cyclic precursor. sci-hub.seias.ac.in | Forms γ,δ-unsaturated carbonyls. masterorganicchemistry.comwikipedia.org Often requires heating. wikipedia.org |

| Diels-Alder Cycloaddition | [4+2] cycloaddition of a diene and a dienophile. | Construction of six-membered rings that are part of or precursors to the spirocycle. niscpr.res.iniisc.ac.in | Forms cyclohexene rings. cureffi.orgwikipedia.org Stereospecific and regioselective. cureffi.orgwikipedia.org |

| Ring-Closing Metathesis (RCM) | Formation of a ring via alkene redistribution. | Spirocyclization to construct the spiro[4.5]decane core. niscpr.res.in | Catalyzed by transition metal complexes (e.g., Grubbs' catalyst). niscpr.res.in Forms a new alkene bond. niscpr.res.in |

Strategic Use of Precursors and Intermediates

The selection and strategic manipulation of starting materials and intermediates are fundamental to the successful synthesis of complex molecules like this compound. Early approaches to the acorane skeleton, including this compound, utilized readily available cyclic compounds. For instance, cyclohexane-1,4-dione has served as a starting material in sequences involving Claisen rearrangement and ring-closing metathesis (RCM) to construct the spiro[4.5]decane system niscpr.res.in. Another historical route involved the isoprene-acrolein Diels-Alder adduct, which was transformed into a spirodienone intermediate niscpr.res.in.

The construction of the spirocyclic system often relies on intermediates that facilitate the formation of the quaternary carbon center at the spiro junction. Spirodienones, for example, have been key intermediates in syntheses reported by Dolby and McCrae, and Martin and Chou niscpr.res.in. Intramolecular cyclization reactions are frequently employed to forge the spirocycle. Approaches utilizing 1,5-diketones have been reported, where aldol condensation can lead to the spiro[4.5]decane core rsc.orgcore.ac.uk. Keto esters have also served as precursors, undergoing intramolecular condensation to assemble the spiro skeleton acs.org.

Enamine chemistry has also been explored, where enamines derived from cyclic ketones are used as precursors for spiroannulation lookchem.com. Reductive alkylation strategies have been investigated to introduce necessary substituents onto key intermediates acs.orgsemanticscholar.org. Furthermore, intermediates bearing specific functional groups or skeletal arrangements, such as cyclopropane (B1198618) intermediates undergoing acid-catalyzed rearrangement or tricyclic ketones undergoing oxidative cleavage, have been utilized to access the spiro[4.5]decane framework rsc.orgsemanticscholar.org. The strategic positioning of functional groups within precursors is crucial for subsequent cyclization and functionalization steps.

Development of Novel Synthetic Protocols

The pursuit of more efficient and selective routes to this compound has driven the development of novel synthetic protocols. Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the spirocyclic system niscpr.res.incore.ac.uk. This approach involves the synthesis of a diene precursor which undergoes intramolecular cyclization catalyzed by Grubbs' catalyst or similar species to form the desired ring system niscpr.res.in.

Intramolecular condensation reactions, particularly aldol-type cyclizations of suitable diketone or keto-aldehyde intermediates, have been central to many synthetic strategies for acoranes rsc.orgcore.ac.uk. The development of conditions to control the regioselectivity and stereoselectivity of these cyclizations is critical core.ac.uk.

Novel methods for generating the quaternary spiro carbon have been explored. This includes strategies involving the alkylation of enolates derived from cyclic ketones or esters acs.orgsemanticscholar.orgresearchgate.net. The use of specific reagents and conditions to achieve stereoselective alkylation is an active area of research in this context researchgate.net.

Oxidative cleavage of polycyclic precursors has also been employed as a method to reveal the spiro[4.5]decane skeleton semanticscholar.org. Furthermore, modified annulation reactions, such as variations of the Robinson annulation or Hauser-Kraus annulation, have been investigated for the construction of spirocyclic systems relevant to acoranes rsc.orgresearchgate.netnih.gov. The development of one-pot protocols that combine multiple transformations in a single operation represents a significant advancement in synthetic efficiency semanticscholar.orgresearchgate.net.

Comparison of Synthetic Efficiency and Stereocontrol

Stereocontrol in acorane synthesis is influenced by the specific reactions and intermediates employed. Diastereoselectivity can be directed by existing stereocenters in the precursor, such as isopropyl and methyl groups, which can influence the approach of reagents during reactions like Michael additions rsc.org. The use of chiral auxiliaries or chiral catalysts, such as chiral Lewis acids, can enable asymmetric synthesis, allowing for the enantioselective construction of the spiro system rsc.orgcore.ac.uk. Stereoselective transformations like enolate alkylations, hydroboration of allylsilanes, and SE2' reactions of allenylsilanes have been shown to control the relative stereochemistry at various positions rsc.org.

Analyzing reported syntheses allows for a comparison of their effectiveness in controlling the configuration at the spiro center and other chiral carbons. While some routes may provide access to racemic mixtures requiring resolution, others aim for enantioselective synthesis from the outset core.ac.ukdurham.ac.uk. The choice of synthetic strategy often reflects a balance between efficiency, accessibility of precursors, and the degree of stereochemical control required.

Here is a table summarizing some key aspects of different synthetic approaches to acoranes (including this compound), based on the information gathered:

| Synthetic Strategy | Key Reactions/Steps | Precursors/Intermediates | Noteworthy Aspect(s) |

| Claisen Rearrangement and RCM niscpr.res.in | Claisen rearrangement, Ring-closing metathesis | Cyclohexane-1,4-dione | Formal synthesis, utility of RCM |

| Spirodienone Approach niscpr.res.in | Diels-Alder, transformations of spirodienone | Isoprene-acrolein adduct, Spirodienone | Historical approach |

| Intramolecular Condensation (Aldol-type) rsc.orgcore.ac.ukacs.org | Aldol condensation | 1,5-diketones, Keto esters, Keto-aldehydes | Formation of the spirocycle, stereocontrol challenges |

| Enamine Spiroannulation lookchem.com | Enamine formation, Alkylation, Cyclization | Cyclic ketones | Facile spiroannulation |

| Oxidative Cleavage of Tricyclic Precursors semanticscholar.org | Bridgehead substitution, Oxidative cleavage | Tricyclic ketones | Construction of spiro[4.5]decanes |

| Reductive Alkylation acs.orgsemanticscholar.org | Reduction, Alkylation of enolates | Various carbonyl compounds | Introduction of substituents, stereocontrol potential |

Biological Activities and Mechanistic Research of Isoacorone

In Vitro Efficacy Studies

In vitro studies have investigated the effects of isoacorone on various cellular processes and enzyme activities, providing insights into its potential mechanisms of action.

Antimetastatic Activity in Cancer Cell Lines

Studies have explored the potential of compounds from Acorus calamus, including this compound, for antimetastatic activity in cancer cell lines. One study identified this compound (labeled as ACS01) among several compounds isolated from A. calamus rhizomes. While the study highlighted the significant antimetastatic effects of stearic acid (ACS08) against MDA-MB-231 breast cancer cells, it also screened other isolated compounds for their effects on cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), and MDA-MB-231. maxapress.comresearchgate.net The research indicated that various extracts and isolated compounds from A. calamus significantly inhibited cell proliferation in these cell lines. maxapress.comresearchgate.net Although the primary focus regarding antimetastatic activity in this specific study was on stearic acid's inhibition of migration and invasion in MDA-MB-231 cells, this compound was part of the group of compounds evaluated for their potential against these cancer cell lines. maxapress.comresearchgate.net

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes acetylcholine, a neurotransmitter. mdpi.comwikipedia.orgnih.gov Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.comnih.govresearchgate.net While some compounds, including certain spirocyclohexadienones, have been investigated for their AChE inhibitory activity, specific detailed research on this compound's direct inhibitory effect on acetylcholinesterase was not prominently found in the provided search results. researchgate.netresearchgate.net However, Acorus calamus has been studied for its neuropharmacological activities, and some of its constituents, like β-asarone, are reported to have AChE inhibitory properties. rsc.orgresearchgate.net Further specific studies would be needed to ascertain the direct and detailed effects of this compound on this enzyme.

Anti-proliferative activities in specific cell lines

The anti-proliferative effects of extracts and isolated compounds from Acorus calamus, including this compound, have been assessed in various cancer cell lines. Studies have utilized assays like the MTT assay to evaluate the cytotoxicity and inhibition of cell growth. maxapress.com Extracts derived from A. calamus rhizomes have demonstrated significant inhibition of cell proliferation in cancer cell lines such as A549 (lung carcinoma), HCT-116 (colon carcinoma), and MDA-MB-231 (breast carcinoma). maxapress.comresearchgate.net this compound (ACS01) was among the isolated compounds tested in these studies. maxapress.comresearchgate.net The results indicated that various extracts and compounds reduced cell viability and proliferation across tested cell lines. maxapress.com While specific IC₅₀ values for this compound across a broad panel of cell lines were not detailed in the provided snippets, its presence in active extracts and its inclusion in the tested isolated compounds suggest its potential contribution to the observed anti-proliferative effects. maxapress.comresearchgate.netnih.govoncotarget.comfrontiersin.orgcancer.gov

Here is a summary of some in vitro findings:

| Activity | Cell Lines Tested (Examples) | Key Findings (Based on A. calamus extract/isolated compounds) | Relevant Snippets |

| Antimetastatic Activity | MDA-MB-231 (Breast Cancer) | Inhibition of cell migration and invasion observed with some A. calamus compounds (specifically highlighted for stearic acid, but this compound was also tested). | maxapress.comresearchgate.netnih.govmdpi.com |

| Antioxidant Potential | Not cell-line specific | Essential oil shows radical scavenging activity. Activity varies. | colab.wsdpr.gov.nptandfonline.comresearchgate.netresearchgate.netfspublishers.org |

| Anti-Tyrosinase Activity | Enzyme assay | Essential oil shows dose-dependent inhibition of tyrosinase enzyme activity. | mdpi.comresearchgate.netnih.govrsc.org |

| Enzyme Inhibition (AChE) | Enzyme assay | A. calamus constituents (like β-asarone) reported to have AChE inhibition; specific data for this compound not detailed in snippets. | rsc.orgresearchgate.netmdpi.comwikipedia.orgnih.govresearchgate.netresearchgate.net |

| Anti-proliferative Activity | A549, HCT-116, MDA-MB-231 | Extracts and some isolated compounds inhibited cell proliferation. This compound was among the tested compounds. | maxapress.comresearchgate.netnih.govoncotarget.comfrontiersin.orgcancer.gov |

In Vivo Preclinical Efficacy Studies (Non-Human Animal Models)

Preclinical in vivo studies using non-human animal models are crucial for evaluating the efficacy of potential therapeutic compounds in a complex biological system. nih.govbiocytogen.compharmaron.comatlantic-bone-screen.comresearchgate.net While Acorus calamus extracts and some of its major compounds have been investigated in various animal models for different pharmacological activities, specific detailed in vivo efficacy studies focusing solely on isolated this compound were not extensively described in the provided search results. rsc.orgresearchgate.netnih.govnih.govbiocytogen.compharmaron.comatlantic-bone-screen.comresearchgate.net Research often focuses on the effects of crude extracts or more abundant compounds like β-asarone. rsc.orgresearchgate.net The provided information indicates that in vivo studies on compounds from A. calamus have explored areas such as neuropharmacological effects and potential against infectious diseases, often attributing activity to major constituents. rsc.orgresearchgate.net Further dedicated in vivo studies are needed to fully understand the preclinical efficacy of this compound as a single agent in relevant disease models.

Model Systems for Disease States

Studies investigating the biological activities of compounds like this compound often utilize various model systems to mimic disease states or specific biological conditions. These models can range from in vitro cell cultures to more complex in vivo systems. The selection of a model system is crucial and depends on the specific biological question being investigated and the nature of the substance being tested. longdom.org

More broadly, biological systems used in research can include isolated cells, tissues, or biological fluids, as well as whole organisms. longdom.org Human primary cell-based models, sometimes in co-culture, are used to recapitulate complex disease-relevant environments for studying the effects of test agents. eurofinsdiscovery.com These systems allow for the assessment of biological responses under controlled conditions. longdom.org

Efficacy Assessment in Relevant Biological Systems

Assessing the efficacy of a compound like this compound involves measuring its biological response in relevant systems. This can include quantitative measurements such as cell viability or enzyme activity, or qualitative assessments like morphological changes. longdom.org The efficacy study of an ingredient involves examining biological mechanisms at molecular, cellular, and tissue levels. seppic.com

While direct efficacy data specifically for this compound is limited in the provided results, related research on Acorus calamus extracts and other constituents demonstrates the methodologies used for efficacy assessment. For example, studies have evaluated the anti-proliferative effects of Acorus calamus compounds on cancer cell lines by measuring the inhibition rate of cell proliferation. maxapress.com The half maximal inhibitory concentration (IC50) is a common metric used in such assessments to quantify the potency of a substance in inhibiting a specific biological process. maxapress.comresearchgate.net

The evaluation of biological activity and safety relies on bioassays, which are experimental techniques designed to measure the effects of compounds on biological responses using living organisms or systems. longdom.org These assays are crucial for understanding the mechanisms of action of various substances and can contribute to the development of more effective products. longdom.org

Elucidation of Molecular Targets and Signaling Pathways

Understanding the biological activities of this compound requires the elucidation of its molecular targets and the signaling pathways it modulates. This involves identifying the specific molecules (like proteins) that this compound interacts with and the downstream cellular processes that are consequently affected.

Ligand-Protein Interactions

Ligand-protein interactions are fundamental to the mechanism of action of many bioactive compounds. These interactions involve the binding of a molecule (ligand), such as this compound, to a protein, which can then modulate the protein's function. Understanding these interactions is essential for determining the mechanism of catalysis and for designing inhibitors. nih.gov

Research methods exist to detect ligand-protein interactions both in vitro and inside living cells. rsc.org Techniques like resonance Raman scattering studies have been used to reveal ligand-protein interactions in other biological systems, providing insights into the specific interactions between a ligand and a protein's active site or other functional regions. nih.gov Computational methods are also employed to analyze and predict protein-ligand interactions, considering factors like hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govresearchgate.net

While specific protein targets for this compound are not explicitly mentioned in the provided search results, the study of ligand-protein interactions is a standard approach in mechanistic research to identify how a compound exerts its effects.

Modulation of Cellular Processes

Cellular processes encompass a wide range of activities within a cell, including cell division, differentiation, and apoptosis. ontosight.ai The modulation of these processes by a compound can lead to significant biological outcomes. Cellular modulation involves complex communication and responses to the environment, mediated by various signaling pathways. ontosight.ai

Natural compounds, including those from plants, are known to modulate various cellular processes by interacting with diverse molecular targets and influencing biochemical cascades. nih.govfrontiersin.org This modulation can occur through direct interaction with targets or by affecting gene expression. nih.gov Examples of cellular processes that can be modulated include inflammation, cell proliferation, apoptosis, and angiogenesis. nih.govfrontiersin.org

Studies on other natural compounds have shown their ability to influence signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin, which are involved in regulating cellular activities like growth, survival, and migration. frontiersin.orgnih.govcnin.es Modulating these pathways can impact disease progression, for example, in cancer. frontiersin.orgnih.gov

Gene Expression and Proteomic Analysis

Investigating the effects of a compound on gene expression and the proteome provides a comprehensive view of its impact on cellular function. Gene expression analysis measures the activity of genes, while proteomic analysis studies the entire set of proteins produced by a cell or organism. seppic.comcreative-proteomics.com Changes in gene expression can lead to alterations in protein levels, which in turn affect cellular processes. nih.gov

Proteomic analysis, often using techniques like mass spectrometry (e.g., iTRAQ), allows for the identification and quantification of proteins, enabling researchers to determine which proteins are up-regulated or down-regulated under specific conditions, such as treatment with a bioactive compound. creative-proteomics.combioconductor.org This can reveal the molecular pathways affected by the compound. embopress.org

Studies on other natural compounds have demonstrated their ability to modulate gene expression and protein levels. For instance, some compounds influence the expression of genes related to inflammatory biomarkers, growth factors, and apoptotic pathways. nih.gov Proteomic analysis can identify changes in protein abundance associated with stress tolerance or other biological phenomena. frontiersin.org

While specific data on this compound's effects on gene expression and proteomic profiles are not present in the provided search results, these analytical approaches are standard in the field for elucidating the mechanisms by which bioactive compounds influence cellular behavior. Analyzing changes in the proteome can provide valuable insights into how a compound impacts cellular function and resource allocation. embopress.org

Structure Activity Relationship Sar Studies and Chemical Modification

Systematic Derivatization and Analogue Synthesis

Systematic derivatization and the synthesis of analogues involve creating new compounds based on the core structure of Isoacorone but with specific chemical modifications. This process helps to probe the role of different functional groups and structural motifs in the compound's biological activity. gardp.org While the provided search results offer general information on the synthesis and bioactivity of derivatives for other compound classes like isoindolinones and isoflavones, specific detailed studies on the systematic derivatization and analogue synthesis of this compound for enhanced bioactivity are not explicitly detailed within these results. rsc.orgnih.gov However, the principle of modifying a natural product scaffold to discover analogues with improved activity is a common strategy in medicinal chemistry. nih.gov

Targeted Modifications for Enhanced Bioactivity

Targeted modifications aim to improve specific aspects of a compound's biological profile, such as increasing potency, enhancing selectivity for a particular biological target, or improving pharmacokinetic properties. This often involves rational design based on preliminary SAR data or computational predictions. Although specific examples for this compound are not provided in the search results, the general approach involves altering functional groups, adding substituents, or modifying the core ring structure. Studies on other compound classes demonstrate that even subtle changes can lead to significant differences in biological activity. nih.gov

Exploration of Stereochemical Influence on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly impact its biological activity. nih.govbiomedgrid.com Different stereoisomers of a compound can exhibit different potencies, efficacies, and even different pharmacological profiles due to distinct interactions with chiral biological targets like proteins and enzymes. nih.govbiomedgrid.comresearchgate.net The synthesis of this compound, which contains multiple stereocenters, can yield different stereoisomers, including its enantiomer. durham.ac.ukrsc.orgresearchgate.net Research on other chiral natural products and drugs has shown that the desired biological activity is often concentrated in a single stereoisomer. nih.govresearchgate.net Therefore, exploring the influence of stereochemistry on this compound's activity would involve synthesizing or separating its different stereoisomers and evaluating their individual biological effects. researchgate.net This can reveal which specific spatial arrangement of atoms is optimal for interaction with its biological target(s).

Computational Approaches to SAR

Computational methods play an increasingly important role in SAR studies and drug design. nih.govfrontiersin.orgsymeres.com These approaches can complement experimental studies by providing insights into molecular interactions and predicting the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. wikipedia.orgnih.govresearchgate.net By analyzing a dataset of compounds with known structures and activities, QSAR models can identify molecular descriptors (numerical representations of chemical structure and properties) that correlate with the observed biological effects. nih.govcollaborativedrug.com These models can then be used to predict the activity of untested compounds and guide the design of new, more potent analogues. nih.govresearchgate.netcollaborativedrug.com While the search results mention QSAR studies for other compound series aimed at identifying structural changes that improve antibacterial activity or predict inhibitory activity, specific published QSAR studies focused solely on this compound were not found. nih.govresearchgate.netnih.gov However, the principles of QSAR could be applied to this compound and its derivatives if sufficient activity data for a series of related compounds were available. nih.govcollaborativedrug.com

Ligand-Based and Structure-Based Drug Design Principles

Computational drug design approaches are broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.govfrontiersin.orgsymeres.com

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. jubilantbiosys.comgardp.orgnih.gov LBDD methods rely on the knowledge of known active compounds (ligands) to infer the structural and physicochemical features required for activity. jubilantbiosys.comgardp.orgbiosolveit.de Techniques include pharmacophore modeling, shape-based screening, and molecular similarity analysis, which aim to identify or design new molecules that share similar properties with known active ligands. jubilantbiosys.comnih.govbiosolveit.deeyesopen.com

Structure-Based Drug Design (SBDD), conversely, utilizes the known three-dimensional structure of the biological target (usually a protein) to design or discover new ligands that bind to it. nih.govgardp.orgdrugdiscoverynews.comresearchgate.net This approach often involves techniques like molecular docking, which predicts how a ligand might bind to the target's active site, and molecular dynamics simulations, which provide insights into the dynamic interactions between the ligand and the target. nih.govgardp.orgdrugdiscoverynews.comscripps.edu SBDD allows for the rational design of compounds that can fit precisely into the binding site and establish favorable interactions. gardp.orgdrugdiscoverynews.com The effectiveness of SBDD is enhanced by the availability of high-resolution protein structures obtained through techniques like X-ray crystallography or cryo-EM, as well as advancements in computational algorithms. drugdiscoverynews.comresearchgate.netarxiv.org While the search results discuss SBDD principles and applications in general drug discovery, specific studies applying these methods to this compound and its potential biological targets are not detailed. symeres.comgardp.orgdrugdiscoverynews.comresearchgate.netscripps.eduarxiv.orgmdpi.com

Pharmacokinetic Profile Non Human and in Vitro

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

In vitro ADME assays are widely used in early drug discovery to screen compounds and predict their in vivo behavior charnwooddiscovery.comgd3services.comdalriadatx.com. These assays provide valuable data on a compound's permeability, metabolic stability, and interactions with biological matrices like plasma and blood gd3services.com.

Permeability Measurements (e.g., PAMPA, Caco-2)

Permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assay, are employed to evaluate a compound's ability to cross biological membranes gd3services.comevotec.comadmescope.comenamine.net. PAMPA is a high-throughput method that assesses passive diffusion across an artificial lipid membrane, serving as a model for gastrointestinal tract permeation evotec.comadmescope.com. The Caco-2 assay, using a human colon carcinoma cell line that differentiates into a monolayer resembling intestinal epithelial cells, is considered more representative of human intestinal absorption as it can account for both passive diffusion and active transport mechanisms, including efflux evotec.comenamine.net. Bidirectional Caco-2 assays can determine the extent of efflux by measuring transport in both apical-to-basolateral and basolateral-to-apical directions evotec.comenamine.net. A ratio of basolateral-to-apical to apical-to-basolateral permeability greater than two typically indicates active efflux evotec.com. Comparisons between PAMPA and Caco-2 permeability data can help elucidate the mechanisms of permeation nih.govnih.gov.

While the provided search results describe these methods in detail, specific data for Isoacorone's permeability in PAMPA or Caco-2 assays were not found within the search snippets.

Metabolic Stability in Hepatic and Intestinal Microsomes

Metabolic stability studies using liver and intestinal microsomes are crucial for assessing the extent of a compound's metabolism by key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes gd3services.comevotec.comfrontiersin.orgnih.gov. Microsomes are subcellular fractions containing many of these enzymes and are widely used in vitro due to their ease of preparation and storage evotec.com. Incubation of a compound with microsomes in the presence of co-factors like NADPH allows for the monitoring of its disappearance over time, providing an indication of its metabolic lability evotec.com. Liver is the primary organ of drug metabolism, but the intestine also plays a significant role, especially for orally administered compounds frontiersin.orgnih.gov. Studies using species-specific microsomes can help understand potential interspecies differences in metabolism evotec.com.

Specific data regarding this compound's metabolic stability in hepatic or intestinal microsomes were not found in the provided search results.

Plasma and Blood Stability

Assessing a compound's stability in plasma and whole blood is important because instability in these matrices can lead to reduced systemic exposure and complicate the interpretation of in vitro and in vivo studies evotec.comsygnaturediscovery.comresearchgate.net. Compounds can be susceptible to degradation in plasma or blood through enzymatic hydrolysis or other processes evotec.com. Stability in plasma is typically evaluated by incubating the compound with plasma over defined time points and monitoring its remaining concentration evotec.com.

Specific data on the plasma or blood stability of this compound were not available in the provided search results.

Metabolite Identification (Non-Toxicological Focus)

Identifying the metabolites of a compound is essential for understanding its biotransformation pathways . Metabolite identification studies, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), aim to determine the chemical structures of the products formed when the parent compound is metabolized nih.govnih.gov. This information is valuable for understanding metabolic hotspots within the molecule and can inform structural modifications during drug design to improve pharmacokinetic properties . While metabolite identification is also relevant for safety assessments (e.g., identifying disproportionate or toxic metabolites), the focus here is solely on the non-toxicological aspect of characterizing the metabolic fate of this compound fda.govadmescope.com.

No specific details on the identification of this compound metabolites were found in the provided search results.

Preclinical Pharmacokinetics in Animal Models

Preclinical pharmacokinetic studies in animal models are conducted to understand the in vivo behavior of a compound before human trials als.netugd.edu.mkmdpi.com. These studies provide data on absorption, distribution, metabolism, and excretion in a whole organism context als.net. Animal models are valuable for predicting human pharmacokinetics, although interspecies differences can exist ugd.edu.mkmdpi.com.

Absorption and Distribution in Animal Tissues

Studies in animal models allow for the investigation of how a compound is absorbed into the bloodstream and subsequently distributed to various tissues and organs als.netnih.gov. Techniques such as tissue sampling at different time points and imaging mass spectrometry can be used to determine the concentration and localization of the compound and its metabolites in animal tissues als.netnih.gov. This provides insights into potential target tissue exposure and off-target distribution.

No specific data on the absorption and distribution of this compound in animal tissues were found in the provided search results.

Data Tables

As specific quantitative data for this compound regarding its permeability, metabolic stability, plasma/blood stability, metabolite identification, or animal tissue distribution were not found in the provided search results, interactive data tables cannot be generated at this time.

Metabolic Fate in Animal Organisms

Detailed research findings specifically describing the metabolic fate of this compound in various animal organisms were not identified in the performed searches. General principles of xenobiotic metabolism in animals involve enzymatic transformations, primarily occurring in the liver, to facilitate elimination. These transformations often include Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., glucuronidation, sulfation, conjugation), which convert lipophilic compounds into more polar metabolites. The specific enzymes and pathways involved are highly dependent on the chemical structure of the compound and the animal species. Without specific studies on this compound metabolism in animals, a detailed description of its metabolic fate, including the identification of metabolites and the enzymes responsible for their formation, cannot be provided.

Excretion Pathways in Animal Models

Information detailing the specific excretion pathways of this compound in animal models was not found in the conducted searches. The primary routes of excretion for compounds and their metabolites in animals typically include the kidneys (urinary excretion), the liver via bile into the feces (biliary/fecal excretion), and to a lesser extent, exhalation or secretion into milk or sweat. The predominant excretion pathway is influenced by the compound's physical and chemical properties, such as polarity and molecular weight, as well as its metabolic transformation. Without specific data from animal studies on this compound, it is not possible to describe the proportions excreted via urine, feces, or other routes, nor the timeline of excretion.

Computational Chemistry and Modeling for Isoacorone Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method is widely applied in drug discovery and chemical biology to estimate the binding affinity and predict the binding mode of a small molecule with a protein or other biological target. mdpi.commdpi.comnih.gov

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations involving isoacorone would aim to predict how this compound interacts with specific biological macromolecules, such as enzymes or receptors. By simulating the binding process, researchers can gain insights into the potential binding sites on the target protein and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex. mdpi.commdpi.com The output of docking simulations often includes a binding score or estimated binding free energy, which provides a theoretical measure of the affinity between this compound and the target. mdpi.commdpi.comrsc.orgbiorxiv.orgarxiv.org

While specific detailed research findings on molecular docking of this compound with particular biological targets were not extensively found in the search results, the general principles of molecular docking apply. Studies on other natural compounds, such as isoflavones and isoxazoles, demonstrate the utility of docking in predicting interactions with targets like phosphodiesterases and bacterial proteins, along with estimating binding affinities. mdpi.commdpi.comrsc.org These studies highlight how docking can identify promising candidates and provide a structural basis for observed biological effects. mdpi.commdpi.com

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. nih.govrsc.org These calculations solve the Schrödinger equation for a molecular system, providing detailed information about electron distribution, energy levels, and molecular orbitals.

Electronic Structure and Reactivity Analysis

For this compound, DFT calculations can provide insights into its electronic structure, including charge distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity and potential sites for chemical reactions. For example, the energies and shapes of HOMO and LUMO can indicate how this compound might interact with other molecules or participate in chemical transformations. DFT calculations can also be used to study reaction mechanisms and transition states involving this compound. While the search results did not provide specific DFT studies focused solely on the electronic structure and reactivity analysis of this compound itself, DFT is a standard method used in computational chemistry to understand these fundamental molecular properties for various compounds. nih.govrsc.orgresearchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems. ebsco.comrsc.orgnih.govmdpi.com Unlike static docking, MD simulations allow researchers to observe the dynamic motion of atoms and molecules over time, providing a more realistic picture of molecular interactions and conformational changes. ebsco.comnih.gov

Conformational Analysis and Ligand-Receptor Dynamics

MD simulations can be used to explore the conformational landscape of this compound, identifying stable conformers and their relative populations. When applied to a ligand-receptor complex, MD simulations can reveal the stability of the complex, the flexibility of both the ligand and the receptor, and how their conformations change upon binding. mdpi.commdpi.comnih.govmdpi.com This dynamic perspective is essential for understanding the nuances of molecular recognition and binding events. ebsco.comnih.gov For instance, MD simulations can show how a ligand like this compound moves within a binding pocket, the types of interactions it maintains over time, and whether the complex remains stable over the simulation period. mdpi.commdpi.com Studies on other compounds illustrate how MD simulations are used to assess the stability of ligand-protein complexes and analyze dynamic interactions. mdpi.commdpi.commdpi.comnih.gov

In Silico Screening for Novel Activities

In silico screening refers to the use of computational methods to search large databases of chemical compounds for potential biological activities. nih.govqima-lifesciences.comnih.govphcogj.com This approach can significantly accelerate the early stages of drug discovery and natural product research by prioritizing compounds for experimental testing.

For this compound, in silico screening could involve using its molecular structure as a query to search for similar compounds with known activities (ligand-based screening) or docking this compound against a panel of diverse biological targets to predict potential interactions (structure-based screening). qima-lifesciences.comnih.gov While no specific studies on in silico screening of this compound were found, the methodology is broadly applicable. Studies on screening natural products against targets like those from SARS-CoV-2 demonstrate the power of this approach in identifying potential lead compounds based on predicted interactions and properties. nih.govphcogj.com In silico screening can help identify novel potential applications or biological activities for this compound based on its predicted interactions with various biological targets or its similarity to compounds with established activities. qima-lifesciences.comnih.gov

Future Research Directions and Translational Potential

Unexplored Biological Activities and Therapeutic Applications

While some biological activities of compounds from Acorus calamus, such as insecticidal and cytotoxic effects, have been noted, the full spectrum of Isoacorone's biological activities and potential therapeutic applications remains largely unexplored researchgate.net. Essential oils containing this compound have shown various biological activities, including antioxidant properties researchgate.net. Further research is needed to identify specific therapeutic applications for isolated this compound. This could involve high-throughput screening against a range of biological targets and disease models to uncover novel pharmacological effects. Investigating its potential in areas such as neuroprotection, anti-inflammatory responses, or other therapeutic areas where natural products have shown promise could yield significant findings.

Innovations in Synthetic Accessibility and Green Chemistry

Improving the synthetic accessibility of this compound is a crucial area for future research. While a synthetic approach involving spiroannulation of a cyclopentenone ring has been reported dss.go.th, developing more efficient, cost-effective, and scalable synthesis routes is necessary for extensive biological evaluation and potential commercial applications. Innovations in green chemistry can play a significant role in this regard ecoonline.comhilarispublisher.com. Future research should focus on designing synthetic pathways that minimize waste generation, utilize safer solvents and reagents, and are energy-efficient ecoonline.comhilarispublisher.comoecd-ilibrary.org. The application of biocatalysis or flow chemistry could offer greener alternatives for this compound synthesis hilarispublisher.com.

Advancements in Analytical and Characterization Techniques

Accurate and sensitive analytical techniques are essential for the detection, quantification, and characterization of this compound in various matrices, including plant extracts and biological samples. Advancements in analytical chemistry, such as enhanced mass spectrometry and chromatography techniques, are continuously improving the ability to analyze complex samples azolifesciences.com. Future research should focus on developing highly specific and sensitive methods for this compound analysis, potentially utilizing techniques like hyphenated chromatography-mass spectrometry (e.g., GC-MS or LC-MS) with advanced detection methods azolifesciences.com. Miniaturization and portability of analytical devices are also emerging trends that could facilitate on-site analysis of this compound in botanical samples azolifesciences.commdpi.com.

Integration of Omics Data with this compound Research

The integration of multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for understanding the biological effects of this compound azolifesciences.comfrontiersin.orgcmbio.io. By correlating the presence or administration of this compound with changes in gene expression, protein profiles, or metabolic pathways, researchers can gain deeper insights into its mechanisms of action and identify potential biomarkers of its activity frontiersin.orgcmbio.ionih.gov. Future research should aim to integrate this compound studies with omics platforms to build a comprehensive molecular picture of its interactions within biological systems frontiersin.orgcmbio.iodiva-portal.org. This approach can help in identifying novel targets and predicting therapeutic outcomes.

Development of Advanced Preclinical Models (e.g., Organ-on-a-chip)

Traditional preclinical models have limitations in accurately predicting human responses to compounds europa.eu. Advanced preclinical models, such as organ-on-a-chip systems, offer a more physiologically relevant environment for studying the effects of compounds like this compound europa.euemulatebio.comtno.nlmdpi.com. These microfluidic devices mimic the structure and function of human organs and can provide valuable insights into absorption, distribution, metabolism, and excretion (ADME) and potential organ-specific effects of this compound europa.eutno.nl. Future research should explore the use of organ-on-a-chip models, potentially integrating multiple organs to study systemic effects and interactions, to gain a more accurate understanding of this compound's behavior in a human-like system before clinical trials europa.eutno.nl.

Q & A

Q. How can researchers effectively present this compound’s structure-activity relationship (SAR) data?

- Methodological Answer: Use heatmaps to visualize bioactivity across analogs, highlighting key functional groups. Include 3D molecular docking models (e.g., AutoDock Vina) to correlate binding poses with activity. Tabulate IC₅₀, LogP, and solubility data for comparative analysis, ensuring statistical power (n ≥ 3) .

Q. What validation criteria are essential for publishing this compound-related gene-expression data?

- Methodological Answer: Adhere to MIAME guidelines for microarray data, depositing raw files in public repositories (e.g., GEO). Validate RNA-seq hits with qRT-PCR (fold-change ≥ 2, p < 0.01). For CRISPR screens, ensure a minimum of 5 guides/gene and use MAGeCK for significance testing .

Ethical and Reproducibility Standards

Q. How can researchers mitigate bias in this compound’s preclinical efficacy studies?

- Methodological Answer: Implement blinding during data collection and analysis. Use randomization in animal group assignments. Pre-register study protocols on platforms like OSF and include negative controls in all assays. Report effect sizes with 95% confidence intervals to avoid overinterpretation .

Q. What frameworks support ethical data sharing for this compound research?

- Methodological Answer: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets. Share synthetic protocols via protocols.io and deposit compound samples in public repositories (e.g., MolPort). Collaborate with third-party validators to confirm critical findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products